molecular formula C8H8F3NOS B8757995 2,2,2-trifluoro-N-[2-(thiophen-2-yl)ethyl]acetamide

2,2,2-trifluoro-N-[2-(thiophen-2-yl)ethyl]acetamide

Cat. No. B8757995
M. Wt: 223.22 g/mol
InChI Key: ZQAIRGFWBKGYKR-UHFFFAOYSA-N
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Patent
US07947689B2

Procedure details

In close analogy to the procedure described above, 2,2,2-Trifluoro-N-(2-thiophen-2-yl-ethyl)-acetamide is reacted with phosphorus pentoxide to provide the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
25%

Identifiers

REACTION_CXSMILES
F[C:2](F)(F)[C:3]([NH:5][CH2:6][CH2:7][C:8]1[S:9][CH:10]=[CH:11][CH:12]=1)=O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>>[CH3:2][C:3]1[C:12]2[CH:11]=[CH:10][S:9][C:8]=2[CH2:7][CH2:6][N:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)NCCC=1SC=CC1)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=NCCC2=C1C=CS2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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